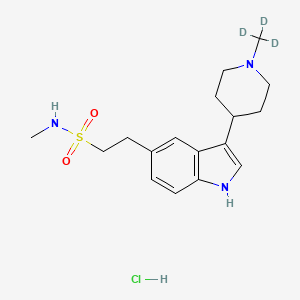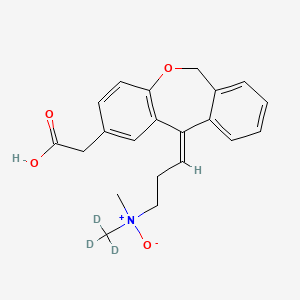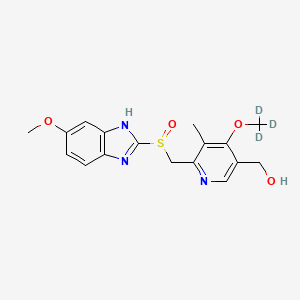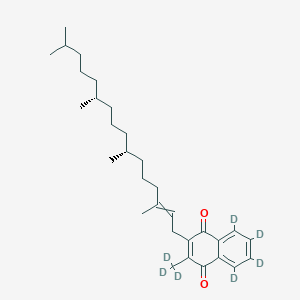
N-去甲佐匹克隆-d8 盐酸盐
描述
N-Desmethyl Zopiclone-d8 Hydrochloride is a deuterium-labeled analog of N-Desmethyl Zopiclone, which is a metabolite of the sedative-hypnotic drug Zopiclone. This compound is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography .
科学研究应用
N-Desmethyl Zopiclone-d8 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an internal standard in analytical chemistry for the accurate quantification of Zopiclone and its metabolites.
Biology: It is used in pharmacokinetic studies to understand the metabolism and distribution of Zopiclone in biological systems.
Medicine: It aids in therapeutic drug monitoring and the development of new sedative-hypnotic drugs.
Industry: It is utilized in the quality control and validation of pharmaceutical products containing Zopiclone
作用机制
Target of Action
N-Desmethyl Zopiclone-d8 Hydrochloride, a derivative of Zopiclone, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
N-Desmethyl Zopiclone-d8 Hydrochloride exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA to the GABA A receptors, leading to an increase in the frequency of chloride channel opening events . This results in an influx of chloride ions, causing hyperpolarization of the neuron and thus decreasing neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl Zopiclone-d8 Hydrochloride is the GABAergic system . By modulating the GABA B Z receptor complex, it enhances the inhibitory effects of GABA, the brain’s predominant inhibitory neurotransmitter . This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Pharmacokinetics
The metabolites include an N-oxide derivative and an N-desmethyl metabolite
Result of Action
The molecular and cellular effects of N-Desmethyl Zopiclone-d8 Hydrochloride’s action primarily involve the potentiation of GABAergic neurotransmission . This results in decreased neuronal excitability, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Hydrochloride involves the deuteration of N-Desmethyl ZopicloneThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of N-Desmethyl Zopiclone-d8 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
N-Desmethyl Zopiclone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated N-oxide derivatives, while reduction reactions may yield deuterated alcohols or amines .
相似化合物的比较
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog of N-Desmethyl Zopiclone-d8 Hydrochloride.
Zopiclone: The parent compound from which N-Desmethyl Zopiclone is derived.
Eszopiclone: The active stereoisomer of Zopiclone, used as a sedative-hypnotic drug.
Uniqueness
N-Desmethyl Zopiclone-d8 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and accuracy as an internal standard in analytical applications. This labeling allows for precise quantification and analysis of Zopiclone and its metabolites in various research and clinical settings .
属性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDCBVWUQHQPB-CADLHFACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










